

Enrofloxacin Methyl Ester: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Enrofloxacin Methyl Ester	
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Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. This technical guide provides an in-depth overview of **Enrofloxacin Methyl Ester**, a derivative of Enrofloxacin. It details the compound's IUPAC name, mechanism of action, and provides relevant experimental protocols for its synthesis and biological evaluation. Quantitative data for the parent compound, Enrofloxacin, and its related salt, Enrofloxacin Mesylate, are presented to offer a comparative context for the potential properties of the methyl ester.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid class of drugs.[1] It possesses broad-spectrum antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria.[1] The primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination, leading to the cessation of cell respiration and division.[1][2] **Enrofloxacin Methyl Ester** is a chemical derivative of Enrofloxacin where the carboxylic acid group is esterified to a methyl group.

Chemical Information



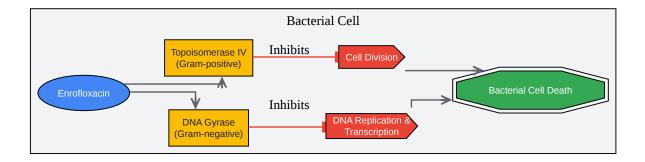
- IUPAC Name: methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3carboxylate[3]
- Molecular Formula: C₂₀H₂₄FN₃O₃[3]
- Molecular Weight: 373.42 g/mol [3]

Mechanism of Action

The primary targets of enrofloxacin and its derivatives are bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4] These enzymes are crucial for controlling DNA topology during replication, recombination, and repair.[2]

- Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target.
 Enrofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This action inhibits DNA replication and transcription, ultimately causing bacterial cell death.[2][5]
- Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes after replication. Inhibition of topoisomerase IV by enrofloxacin prevents the segregation of replicated chromosomes, leading to a disruption of cell division.[2]

The following diagram illustrates the signaling pathway of Enrofloxacin's mechanism of action:



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Caption: Mechanism of Action of Enrofloxacin.

Experimental Protocols Synthesis of Enrofloxacin Methyl Ester (General Procedure)

While a specific, detailed protocol for the synthesis of **Enrofloxacin Methyl Ester** was not found in the available literature, a general method for the esterification of quinolone carboxylic acids can be adapted. This typically involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Materials:

- Enrofloxacin
- Methanol (anhydrous)
- · Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate solution (saturated)
- Organic solvent (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Standard laboratory glassware

Procedure (Acid-Catalyzed Esterification):

- Suspend Enrofloxacin in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).



- After completion, cool the reaction mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent like dichloromethane.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Enrofloxacin Methyl Ester.
- Purify the product by column chromatography or recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.[6][7]

Materials:

- Enrofloxacin Methyl Ester stock solution
- Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density)
- Incubator

Procedure:



- Prepare a serial two-fold dilution of the Enrofloxacin Methyl Ester stock solution in MHB in a 96-well microtiter plate.[7]
- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
- Include a growth control well (containing bacteria and MHB without the test compound) and a sterility control well (containing only MHB).[7]
- Incubate the plates at 37°C for 18-24 hours.[7]
- Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
 [7]

In Vivo Pharmacokinetic Study

Pharmacokinetic parameters such as bioavailability, half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax) can be determined in an animal model.[8][9]

Materials:

- Enrofloxacin Methyl Ester formulation for administration (e.g., oral gavage, intravenous injection)
- Animal model (e.g., rats, mice)[8]
- Blood collection supplies (e.g., syringes, tubes with anticoagulant)
- Centrifuge
- High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

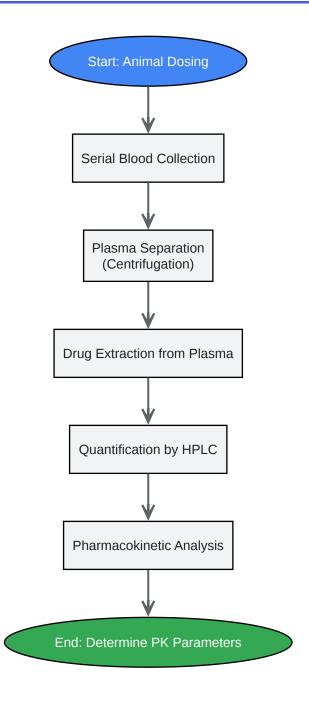
 Administer a single dose of Enrofloxacin Methyl Ester to the animal model via the desired route (e.g., oral or intravenous).[10]



- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.[11]
- Process the blood samples to separate plasma by centrifugation.[10]
- Extract the drug from the plasma samples.
- Quantify the concentration of Enrofloxacin Methyl Ester in the plasma samples using a validated HPLC method.[10]
- Plot the plasma concentration versus time data and analyze using pharmacokinetic software to determine the relevant parameters.[10]

The following diagram outlines a general workflow for a pharmacokinetic study:





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Caption: General Workflow for a Pharmacokinetic Study.

Quantitative Data

As of the writing of this guide, specific quantitative data for **Enrofloxacin Methyl Ester** is not readily available in the public domain. However, data for the parent compound, Enrofloxacin, and its mesylate salt are presented below for comparative purposes.





Table 1: In Vitro Antibacterial Activity of Enrofloxacin

and its Mesylate Salt

Compound	Organism	MIC (μg/mL)	Reference
Enrofloxacin	Escherichia coli	0.031-0.25	[12]
Enrofloxacin	Salmonella	0.062-0.125	[12]
Enrofloxacin	Staphylococcus aureus	0.062-0.25	[12]
Enrofloxacin Mesylate	Escherichia coli	0.031-0.25	[12]
Enrofloxacin Mesylate	Salmonella	0.062-0.125	[12]
Enrofloxacin Mesylate	Staphylococcus aureus	0.062-0.25	[12]

Table 2: Pharmacokinetic Parameters of Enrofloxacin and its Mesylate Salt in Rabbits (Oral Administration)

Parameter	Enrofloxacin	Enrofloxacin Mesylate	Reference
Cmax (µg/mL)	1.25 ± 0.21	2.13 ± 0.34	[12]
Tmax (h)	1.5 ± 0.5	1.0 ± 0.0	[12]
AUC ₀₋₂₄ (μg·h/mL)	8.34 ± 1.56	14.92 ± 2.18	[12]
Relative Bioavailability	100%	179%	[12]

Conclusion

Enrofloxacin Methyl Ester is a derivative of the potent fluoroquinolone antibiotic, Enrofloxacin. While specific experimental data for the methyl ester is limited, this guide provides the foundational knowledge of its chemistry, mechanism of action, and standardized protocols for its synthesis and biological evaluation. The provided data on Enrofloxacin and its mesylate salt serve as a valuable reference for future research and development of this compound. Further



studies are warranted to fully characterize the antibacterial activity and pharmacokinetic profile of **Enrofloxacin Methyl Ester** to assess its potential as a therapeutic agent.

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